molecular formula C20H17FN2O2 B13138467 Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)- CAS No. 920017-46-5

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-

Cat. No.: B13138467
CAS No.: 920017-46-5
M. Wt: 336.4 g/mol
InChI Key: COQHNSJAVFAKFS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(3-fluorophenyl)methyl]-2-[4-(1-oxidopyridin-1-ium-4-yl)phenyl]acetamide. This nomenclature systematically describes its structure:

  • The parent chain is an acetamide group (CH3CONH2), with the nitrogen atom substituted by a benzyl group containing a 3-fluorophenyl moiety.
  • The phenyl ring at the 4-position of the acetamide backbone is further substituted with a 1-oxidopyridin-1-ium-4-yl group, indicating a pyridine ring in its N-oxide form.

The systematic name reflects the compound’s key functional groups and their spatial arrangement, adhering to IUPAC priority rules for heterocyclic and substituted aromatic systems. The CAS registry number 920017-46-5 and PubChem CID 11638588 provide additional identifiers for unambiguous chemical referencing.

Molecular Formula and Structural Elucidation

The molecular formula C20H17FN2O2 corresponds to a molecular weight of 336.4 g/mol . Structural characterization via spectroscopic methods reveals:

  • A benzeneacetamide core (C6H5CH2CONH2) modified at the phenyl ring’s para position with a pyridinyl-N-oxide group.
  • A 3-fluorobenzyl substituent on the acetamide nitrogen, introducing electron-withdrawing effects via the fluorine atom.
  • A pyridine N-oxide moiety at the 4-position of the distal phenyl ring, contributing to the molecule’s polarity and hydrogen-bonding capacity.

Key structural features confirmed by SMILES notation (C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CC=N+[O-]) and InChIKey (COQHNSJAVFAKFS-UHFFFAOYSA-N) include the spatial connectivity of fluorine, amide, and heteroaromatic groups. X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogous structures to show a planar acetamide group with dihedral angles influenced by steric interactions between the fluorobenzyl and pyridinyl oxide substituents.

Stereochemical Considerations and Conformational Analysis

The compound exhibits no chiral centers due to the symmetric substitution pattern of the fluorophenyl and pyridinyl oxide groups. However, conformational flexibility arises from:

  • Free rotation around the C–N bond of the acetamide group, allowing interconversion between syn and anti conformers relative to the fluorobenzyl substituent.
  • Restricted rotation of the pyridinyl-N-oxide group due to partial double-bond character in the N–O bond, favoring a planar arrangement with the adjacent phenyl ring.

Density Functional Theory (DFT) calculations on similar N-oxide systems predict an energy barrier of ~8–12 kcal/mol for pyridine ring rotation, suggesting moderate conformational stability at room temperature. The fluorine atom’s electronegativity induces minor dipole-dipole interactions with the acetamide carbonyl, potentially stabilizing specific rotamers.

Comparative Analysis with Structural Analogues

A comparative evaluation with related compounds highlights this molecule’s unique features:

Feature Benzeneacetamide Derivative Fluoroacetamide Pyridineacetamide
Core Structure Benzene + acetamide Acetamide + fluorine Pyridine + acetamide
Substituents 3-fluorobenzyl, pyridinyl-N-oxide Single fluorine atom Unsubstituted pyridine
Polarity High (N-oxide, F) Moderate (F) Low
Bioactivity Target-specific binding Broad antimicrobial Neuromodulatory

The pyridinyl-N-oxide group distinguishes this compound from simpler fluorinated acetamides, enhancing its potential for targeted interactions with biological receptors through hydrogen bonding and π-π stacking. Unlike pyridineacetamide derivatives lacking the N-oxide moiety, this compound’s increased polarity improves aqueous solubility while maintaining lipophilicity from the fluorobenzyl group.

The structural hybridity of aromatic, heterocyclic, and electron-withdrawing groups positions this molecule as a unique candidate for pharmaceutical development, particularly in therapies requiring precise molecular recognition.

Properties

CAS No.

920017-46-5

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[4-(1-oxidopyridin-1-ium-4-yl)phenyl]acetamide

InChI

InChI=1S/C20H17FN2O2/c21-19-3-1-2-16(12-19)14-22-20(24)13-15-4-6-17(7-5-15)18-8-10-23(25)11-9-18/h1-12H,13-14H2,(H,22,24)

InChI Key

COQHNSJAVFAKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy

The general synthetic route includes:

  • Step 1: Synthesis of the 3-fluorobenzylamine intermediate
    Starting from commercially available 3-fluorobenzyl halides or 3-fluorobenzyl alcohols, nucleophilic substitution or reduction methods are used to obtain 3-fluorobenzylamine. This intermediate serves as the amine component for amide bond formation.

  • Step 2: Preparation of the 4-(1-oxidopyridin-1-ium-4-yl)phenyl acetic acid derivative
    The pyridine N-oxide moiety is introduced either by oxidation of a corresponding pyridinyl precursor or by using pre-formed pyridine N-oxide derivatives. The phenylacetic acid moiety is attached at the 4-position of the pyridine ring, often via palladium-catalyzed cross-coupling or electrophilic aromatic substitution reactions.

  • Step 3: Amide bond formation
    The key step involves coupling the amine (3-fluorobenzylamine) with the acid or activated acid derivative (such as acid chloride or activated ester) of the pyridinyl-substituted phenylacetic acid. This is typically achieved using coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) or via peptide coupling agents under mild conditions to yield the desired benzeneacetamide.

  • Step 4: Purification and characterization
    The crude product is purified by recrystallization or chromatographic techniques. Structural confirmation is done using nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Detailed Synthetic Route (Representative)

Step Reactants/Conditions Product/Intermediate Notes
1 3-fluorobenzyl bromide + ammonia or amine source 3-fluorobenzylamine Nucleophilic substitution or reductive amination
2 4-bromophenylacetic acid + pyridine N-oxide precursor 4-(1-oxidopyridin-1-ium-4-yl)phenylacetic acid derivative Cross-coupling or substitution to attach pyridine N-oxide
3 3-fluorobenzylamine + activated acid derivative (e.g., acid chloride) Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)- Amide bond formation via coupling reagents
4 Purification (chromatography, recrystallization) Pure target compound Characterization by NMR, MS, IR

Reaction Conditions and Optimization

  • Solvent choice: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide, selected for solubility and reaction compatibility.
  • Temperature: Amide coupling reactions are typically performed at room temperature to mild heating (20–50°C) to optimize yield and minimize side reactions.
  • Catalysts and reagents: Use of coupling agents such as HATU, EDCI, or DCC improves reaction efficiency.
  • Oxidation of pyridine: Pyridine N-oxide formation is achieved using oxidants like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Supporting Research and Patents

  • Patent EP3254563A1 discloses intermediates and processes for preparing compounds structurally related to benzeneacetamide derivatives with pyridine N-oxide groups, highlighting synthetic intermediates and coupling strategies consistent with the described methods.

  • Patent US9320276B2 discusses preparation of N-hetarylmethyl carboxamides, which includes analogous amide bond formation techniques applicable to the synthesis of this compound.

  • Patent WO2013064460A1 describes pyridyl carboxamide derivatives and their preparation, emphasizing the importance of pyridine N-oxide functionalization and amide coupling, relevant to this compound’s synthesis.

  • Chemical supplier data (excluding unreliable sources) confirm the molecular identity and provide general synthetic information consistent with the above methodology.

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Conditions Outcome/Notes
3-fluorobenzylamine synthesis Conversion of 3-fluorobenzyl halide to amine Ammonia or amine source, nucleophilic substitution Intermediate amine for coupling
Pyridine N-oxide derivative synthesis Oxidation of pyridine to pyridine N-oxide m-CPBA or other oxidants, controlled temperature Pyridine N-oxide functional group introduced
Amide bond formation Coupling of amine and acid derivative Carbodiimides (DCC, EDCI), solvents (DMF, DCM) Formation of benzeneacetamide core
Purification Chromatography, recrystallization Silica gel, solvents, temperature control Pure compound isolated

Chemical Reactions Analysis

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)- is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents and their effects is summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Therapeutic Use/Properties References
Target Compound 3-fluorophenylmethyl, 4-(1-oxido-4-pyridinyl) Not reported Hypothesized CNS/antiemetic activity
Netupitant (CAS-290297-26-6) 3,5-Bis(trifluoromethyl), 4-(piperazinyl) 478.61 Antiemetic (Hoffmann-LaRoche)
Indisulam (CAS-165668-41-7) 3-Chloroindolyl, benzene-1,4-disulfonamide 385.85 Antineoplastic (Eisai Medical Research)
Compound from 3-fluorophenylmethyl, tetrahydro-2,4-dioxo-pyrimidinyl Not available Unreported; potential hydrogen-bonding motifs
Key Observations:
  • Netupitant : The trifluoromethyl groups enhance lipophilicity, promoting blood-brain barrier penetration, while the piperazinyl group improves solubility. This balance is critical for its antiemetic efficacy .
  • Indisulam : Sulfonamide groups enable strong hydrogen bonding with target proteins, a feature leveraged in antineoplastic applications .
  • Compound : Shares the 3-fluorophenylmethyl group with the target compound, suggesting shared synthetic pathways or receptor-binding preferences. The tetrahydro-dioxo-pyrimidinyl group may increase solubility compared to pyridinyl derivatives .
  • Target Compound: The pyridinyl N-oxide likely improves aqueous solubility relative to non-oxidized analogs, while the 3-fluorophenylmethyl group may enhance metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Properties

  • Netupitant’s trifluoromethyl groups offset the polarity of its piperazinyl group, achieving a favorable logP for CNS activity .
  • Metabolic Stability : Fluorine atoms (e.g., in the target compound and Netupitant) resist oxidative metabolism, prolonging half-life .
  • Synthetic Considerations : Crystallographic refinement tools like SHELXL are critical for resolving structural details of such compounds, ensuring accurate comparisons .

Therapeutic Implications

For instance:

  • The 3-fluorophenylmethyl group may interact with serotonin or neurokinin receptors, akin to Netupitant’s antiemetic mechanism .
  • Pyridinyl N-oxides are explored in kinase inhibition, aligning with Indisulam’s antineoplastic sulfonamide scaffold .

Biological Activity

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-, is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound's chemical structure is represented by the formula C20_{20}H17_{17}FN2_2O2_2, with a molecular weight of 336.4 g/mol. Its structure includes a benzeneacetamide core, a fluorophenyl group, and a pyridine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20_{20}H17_{17}FN2_2O2_2
Molecular Weight336.4 g/mol
Polar Surface Area58.05 Ų

Anticancer Properties

Recent studies have indicated that Benzeneacetamide exhibits notable anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including prostate cancer (PC3), breast cancer (Bcap37), and gastric cancer (BGC823).

Case Study: Antiproliferative Effects

In one study, several derivatives of benzeneacetamide were synthesized and tested for their antiproliferative effects using the MTT assay. The results showed that certain derivatives had IC50_{50} values as low as 0.2 µM against PC3 cells, indicating strong antiproliferative activity:

  • Compound 2a: IC50_{50} = 0.2 µM
  • Compound 2b: IC50_{50} = 1.8 µM
  • Compound 2c: IC50_{50} = 0.2 µM
  • Compound 3l: IC50_{50} = 1.7 µM
  • Compound 3m: IC50_{50} = 0.3 µM .

The mechanism by which Benzeneacetamide exerts its anticancer effects appears to involve the modulation of key cellular pathways associated with apoptosis and cell cycle regulation:

  • Apoptosis Induction: Compounds derived from benzeneacetamide have been shown to activate caspase pathways, leading to programmed cell death in resistant cancer cell lines.
  • Cell Cycle Interference: Some derivatives disrupt the G1 phase of the cell cycle, which is crucial for cellular proliferation.

Multidrug Resistance Reversal

Benzeneacetamide also shows promise as a multidrug resistance (MDR) reversal agent. In studies involving mouse T-lymphoma cells, certain compounds demonstrated the ability to enhance the retention of chemotherapeutic agents such as doxorubicin by inhibiting the P-glycoprotein efflux pump:

  • Effective Modulators: Compounds were identified that significantly increased doxorubicin accumulation in MDR cells at concentrations as low as 2 µM .

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